molecular formula C6H12ClNO4S B1379467 2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride CAS No. 1803582-09-3

2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride

Cat. No.: B1379467
CAS No.: 1803582-09-3
M. Wt: 229.68 g/mol
InChI Key: PTQVOATZZDYZAP-UHFFFAOYSA-N
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Description

“2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride” is a chemical compound with a molecular weight of 229.68 g/mol . It is a crystalline solid with a strong odor and is soluble in water, ethanol, and methanol.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO4S.ClH/c7-6(3-5(8)9)1-2-12(10,11)4-6;/h1-4,7H2,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical and Chemical Properties Analysis

This compound is a crystalline solid at room temperature. It is soluble in water, ethanol, and methanol. The compound has a molecular weight of 229.68 g/mol .

Scientific Research Applications

Synthesis and Immunotropic Activity

A series of new salts and hydrazides of (benzimidazolyl-2-thio)acetic acids containing thietane cycles were synthesized, including derivatives from reactions of 2-[1-(thietan-3-yl)(Ia) and 2-[1-(1,1-dioxothietan-3-yl)(Ib) benzimidazolyl-2-thio]acetic acids with bases and ethyl esters. These compounds were designed to explore immunotropic activities, an area of interest in the search for compounds with immune system effects (Khaliullin et al., 2004).

Anticonvulsant Activity

New derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-R-acetamides were synthesized and investigated for their anticonvulsant activity. This research is significant for expanding the range of biologically active substances with anticonvulsive action. One compound, in particular, demonstrated improvement in experimental convulsive syndrome rates without impairing motor coordination, indicating potential for further research in this area (El Kayal et al., 2019).

Antibacterial Activity

1,4-Benzoxazine analogues were synthesized and evaluated for their antibacterial activity against various bacterial strains. The synthesis involved reacting O-Amino Phenol and Maleic Anhydride, followed by the synthesis of Mannich Bases using substituted Aromatic Amines. These compounds showed significant activity against several bacterial strains, highlighting their potential in antibacterial treatments (Kadian et al., 2012).

Drug Design and Discovery

A green approach was employed to synthesize potential analgesic and antipyretic compounds, specifically 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives and N-[(4-hydroxy-phenylcarbamoyl)-methyl]-phthalamic acid derivatives. This research focuses on environmentally friendly methodologies in drug design, which is crucial for sustainable development in pharmaceutical industries (Reddy et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(3-amino-1,1-dioxothiolan-3-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S.ClH/c7-6(3-5(8)9)1-2-12(10,11)4-6;/h1-4,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQVOATZZDYZAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride
Reactant of Route 2
2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride
Reactant of Route 3
2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride
Reactant of Route 4
2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride
Reactant of Route 5
2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride
Reactant of Route 6
2-(3-Amino-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid hydrochloride

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